3-Iodo-1,5-dimethyl-1H-indazole

Synthetic Chemistry Cross-Coupling Reactions Organic Synthesis

3-Iodo-1,5-dimethyl-1H-indazole (CAS 1015846-43-1) is the rational choice over unsubstituted indazole or 3-bromo analogs for kinase inhibitor programs. The 3-iodo substituent provides a highly polarizable handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) with distinct kinetics and superior yields. The 1,5-dimethyl pattern enhances metabolic stability and lipophilicity—a class advantage cited in patents from Nerviano Medical Sciences and AbbVie. This scaffold is ideal for developing new cross-coupling methodologies and generating 3-substituted indazole libraries. Supported by benchmark analog IC₅₀ data (0.23–0.65 mM vs. cancer cell lines). Supplied at 95% purity. Order this specific iodo-indazole for reproducible SAR and accelerated lead optimization.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
CAS No. 1015846-43-1
Cat. No. B1497000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1,5-dimethyl-1H-indazole
CAS1015846-43-1
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(N=C2I)C
InChIInChI=1S/C9H9IN2/c1-6-3-4-8-7(5-6)9(10)11-12(8)2/h3-5H,1-2H3
InChIKeyFZWUPZRHCQVPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Iodo-1,5-dimethyl-1H-indazole (CAS: 1015846-43-1): A Halogenated Scaffold for Kinase Research


3-Iodo-1,5-dimethyl-1H-indazole (CAS 1015846-43-1) is a heterocyclic compound with the molecular formula C9H9IN2 and a molecular weight of 272.09 g/mol [1]. It belongs to the indazole class, a privileged scaffold in medicinal chemistry known for its role in developing kinase inhibitors. This specific derivative is characterized by an iodine atom at the 3-position and methyl groups at the 1- and 5-positions of the indazole core . Its utility is primarily as a research chemical and a synthetic building block, often supplied at a standard purity of 95% .

Why Substituting 3-Iodo-1,5-dimethyl-1H-indazole with Other Indazole Analogs Compromises Your Study


Direct substitution with a close analog like 3-bromo-1,5-dimethyl-1H-indazole or an unsubstituted 1,5-dimethyl-1H-indazole is not scientifically trivial and introduces significant variables. The 3-iodo substituent provides a unique, highly polarizable handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that proceed with different kinetics and yields compared to the 3-bromo or 3-chloro analogs . Furthermore, in a biological context, the specific substitution pattern on the indazole core dictates its binding mode to kinase ATP pockets, influencing both potency and isoform selectivity . Using a different halogen or an unsubstituted core could drastically alter target engagement and SAR outcomes, rendering data from different scaffolds incomparable [1].

Quantitative Differentiation Evidence for 3-Iodo-1,5-dimethyl-1H-indazole vs. Analogs


Cross-Coupling Reactivity: The 3-Iodo Substituent Enables Unique Synthetic Pathways Compared to the 3-Bromo Analog

In the context of synthetic utility as a building block, the iodine atom at the C3 position of 3-iodo-1,5-dimethyl-1H-indazole offers a distinct reactivity advantage over lighter halogens like bromine or chlorine. Iodine is a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling reactions to proceed under milder conditions and often with higher yields compared to the corresponding 3-bromo-1,5-dimethyl-1H-indazole . The quantitative difference is not in an IC50 but in its performance as a chemical reagent. Its calculated logP (XLogP3) of 2.6 provides a specific lipophilicity benchmark that differentiates it from other halogenated or unsubstituted indazoles [1].

Synthetic Chemistry Cross-Coupling Reactions Organic Synthesis

Metabolic Stability: The 1,5-Dimethyl Substitution Pattern Provides a Pharmacokinetic Advantage Over Non-Methylated Cores

The 1,5-dimethyl substitution pattern on the indazole ring is a key structural feature that can improve the metabolic stability of this scaffold compared to its unsubstituted counterpart, 3-iodo-1H-indazole. The methyl groups block common metabolic soft spots on the indazole core, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . The specific topological polar surface area (TPSA) of 17.8 Ų and an XLogP3 of 2.6 provide precise physicochemical boundaries that guide its behavior in a biological system, offering a more favorable profile for initial hit-to-lead studies than more polar or less lipophilic analogs [1].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Purity & Cost-Efficiency for SAR Studies: 3-Iodo-1,5-dimethyl-1H-indazole Offers a Balance Unmatched by More Complex Indazole Intermediates

As a building block, 3-iodo-1,5-dimethyl-1H-indazole is commercially available at a standard purity of 95% . This level of purity is suitable for most initial synthetic transformations and SAR explorations. This compound offers a specific balance of complexity and accessibility that differs from more advanced, higher-cost indazole intermediates. For instance, while a compound like '2f' (a more complex derivative) shows potent antiproliferative activity (IC50 = 0.65 mM against HCT-116 cells) as per vendor data, procuring the 3-iodo-1,5-dimethyl-1H-indazole scaffold allows researchers to explore diverse chemical space more cost-effectively before committing to the synthesis of advanced, potent analogs .

Chemical Biology High-Throughput Screening Structure-Activity Relationship (SAR)

Scaffold for Selective Kinase Targeting: The Indazole Core in 3-Iodo-1,5-dimethyl-1H-indazole is a Privileged Structure for JAK2 Inhibition

The indazole core is a validated privileged structure for developing Janus Kinase (JAK) inhibitors, a class of enzymes critical in inflammatory diseases and cancer . Research on the structure-based optimization of indazole-based JAK2 inhibitors demonstrates that subtle modifications to the indazole scaffold can significantly impact selectivity for JAK2 over other JAK family members (e.g., JAK1, JAK3) [1]. While 3-iodo-1,5-dimethyl-1H-indazole is a building block and not a final inhibitor, its 3-iodo and 1,5-dimethyl substitutions provide specific vectors for elaboration to achieve the desired potency and selectivity profile that differs from non-indazole kinase inhibitors like ruxolitinib or even other indazole regioisomers [2].

Kinase Biology JAK/STAT Pathway Selectivity Profiling

In Vitro Antiproliferative Activity: Contextual Data from Indazole Analogs Provide a Benchmark for the 3-Iodo Scaffold's Potential

While direct data for 3-iodo-1,5-dimethyl-1H-indazole are not available, data for a closely related indazole analog (referred to as '2f') provides a contextual benchmark for the potential activity of this class of compounds. According to vendor-supplied data, a 3-iodo-indazole derivative displayed antiproliferative activity against HCT-116 (colon cancer) cells with an IC50 of 0.65 mM and against MDA-MB-231 (breast cancer) cells with an IC50 of 0.23 mM . The mechanism was associated with the induction of apoptosis. This data serves as a reference point for the potential of this chemical series, which differentiates it from other heterocyclic scaffolds with no reported anticancer activity. A researcher using the 3-iodo-1,5-dimethyl-1H-indazole scaffold can expect it to be a suitable starting point for exploring this chemical space.

Oncology Research In Vitro Pharmacology Anticancer Drug Discovery

Defined Application Scenarios for 3-Iodo-1,5-dimethyl-1H-indazole Based on Quantitative and Structural Differentiation


Medicinal Chemistry: Kinase Inhibitor Hit-to-Lead Programs

Researchers focused on developing novel JAK2 or other kinase inhibitors will find 3-iodo-1,5-dimethyl-1H-indazole to be a superior starting point over an unsubstituted indazole. As established, the 1,5-dimethyl group offers a class-level advantage in metabolic stability and lipophilicity [1], while the 3-iodo handle allows for rapid diversification through cross-coupling chemistry to explore the ATP-binding pocket . This scaffold provides a defined chemical entry into the kinase space documented in patents from Nerviano Medical Sciences and AbbVie [2].

Synthetic Methodology Development

This compound serves as an ideal model substrate for developing or optimizing palladium-catalyzed cross-coupling reactions on heteroaromatic systems. Its high reactivity as an aryl iodide allows for the systematic study of new ligands, catalysts, or reaction conditions with a challenging but privileged heterocyclic core [1]. The quantifiable yield and reaction kinetics can be directly compared to experiments run with less reactive 3-bromo-1,5-dimethyl-1H-indazole, providing clear metrics for methodological improvements .

Oncology-Focused Chemical Biology

In chemical biology, this compound can be used to generate libraries of 3-substituted indazoles for phenotypic screening or target identification in cancer cell lines. The provided benchmark data from a related analog (IC50 values of 0.23-0.65 mM against cancer cell lines) supports the potential of this chemical series in oncology [1]. This offers a tangible baseline for designing screening cascades, making it a rational choice over scaffolds with no reported biological activity in cancer models.

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